2,5-Diphenylpyridin-3-amine
Description
2,5-Diphenylpyridin-3-amine is a pyridine derivative featuring an amine group at position 3 and phenyl substituents at positions 2 and 5 of the pyridine ring. Pyridin-3-amine derivatives are commonly employed as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding or π-π interactions.
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2,5-diphenylpyridin-3-amine |
InChI |
InChI=1S/C17H14N2/c18-16-11-15(13-7-3-1-4-8-13)12-19-17(16)14-9-5-2-6-10-14/h1-12H,18H2 |
InChI Key |
CREWEQBVVXRTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylpyridin-3-amine typically involves the reaction of 2,5-diphenylpyridine with ammonia or an amine source under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where the pyridine derivative is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,5-Diphenylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Diphenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,5-diphenylpyridin-3-amine (theoretical data) with structurally related pyridin-3-amine derivatives:
Key Structural and Functional Differences:
This contrasts with methyl groups (in 2,5-dimethylpyridin-3-amine), which are smaller and less electron-withdrawing, favoring solubility in polar solvents . Bromo substituents (in 2,5-dibromopyridin-3-amine) increase molecular weight and reactivity, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in synthetic chemistry .
Applications :
- 2,5-Dimethylpyridin-3-amine is explicitly used in pharmaceuticals and active pharmaceutical ingredients (APIs) due to its stability and ease of functionalization .
- The methoxy and benzodioxinyl derivative () is restricted to research applications, highlighting the impact of complex substituents on biocompatibility and safety profiles .
Synthetic Utility :
- Brominated analogs like 2,5-dibromopyridin-3-amine serve as versatile intermediates for further functionalization, whereas phenyl-substituted derivatives may require specialized conditions (e.g., palladium catalysis) for modifications.
Notes
Data Limitations : The properties of this compound are inferred from structural analogs due to a lack of direct experimental data. Further studies are required to validate its physicochemical and biological characteristics.
Research Context: Pyridin-3-amine derivatives with bulky substituents (e.g., phenyl groups) are understudied compared to smaller analogs, presenting opportunities for novel applications in drug discovery or materials science.
Safety and Handling : Compounds like 2,5-dimethylpyridin-3-amine are commercially available for pharmaceutical use , but derivatives with reactive substituents (e.g., bromine) may require stringent handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
